N-(furan-2-ylmethyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide
Description
N-(furan-2-ylmethyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide is a heterocyclic compound featuring a tetrahydro-pyrido[4,3-b]indole core substituted with a methoxy group at position 7. The structure includes a 4-oxobutanamide chain linked to a furan-2-ylmethyl group via an amide bond.
Properties
Molecular Formula |
C21H23N3O4 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C21H23N3O4/c1-27-14-4-5-18-16(11-14)17-13-24(9-8-19(17)23-18)21(26)7-6-20(25)22-12-15-3-2-10-28-15/h2-5,10-11,23H,6-9,12-13H2,1H3,(H,22,25) |
InChI Key |
XGRIFWOVRCPSKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCC(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl intermediate, followed by the synthesis of the pyridoindole core. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the butanamide moiety can be reduced to form alcohol derivatives.
Substitution: The methoxy group on the pyridoindole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the butanamide moiety.
Substitution: Various substituted pyridoindole derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
N-(4-Iodophenyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide ()
- Molecular Formula : C₂₂H₂₂IN₃O₃
- Key Differences : Replaces the furan-2-ylmethyl group with a 4-iodophenyl substituent.
- The electron-withdrawing iodine may reduce electron density in the aromatic ring, affecting binding interactions with target proteins.
4-[2’-(Ethoxycarbonyl)-1’H-indol-5’-yl]-2-[(furan-2”-yl)methylamino]-4-oxobutanoic acid (6e) ()
- Molecular Features: Shares the furan-2-ylmethylamino group but incorporates an ethoxycarbonyl-indole moiety.
- Synthetic Yield: 70%, with a melting point of 189–191°C (ethanol).
- Comparison :
Structural Analogues with Heterocyclic Modifications
N-(Substituted-Phenyl)Butanamides ()
- Core Structure : Oxadiazole-sulfanyl-butanamide hybrids with indole-based scaffolds.
- Synthetic Routes : Multi-step procedures involving sulfhydryl coupling and amidation (e.g., LiH/DMF for 60–70 hours).
- Substituents like benzhydryl or chlorophenyl groups (e.g., compound 5 in ) may alter pharmacokinetic profiles through steric effects .
N-cyclopentyl-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide ()
- Structural Features : Replaces the pyridoindole with a pyrimidoindole scaffold and adds a cyclopentyl-thioacetamide chain.
- The cyclopentyl group may improve metabolic stability compared to the furan-2-ylmethyl substituent .
Research Findings and Implications
- Substituent Effects :
- Synthetic Accessibility :
Biological Activity
N-(furan-2-ylmethyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring and a pyridoindole moiety, which are known to contribute to various biological activities. The presence of the furan and indole structures often correlates with significant pharmacological effects due to their ability to interact with biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Inhibition of Tumor Growth : Compounds with similar structures have shown IC50 values in the nanomolar range against various cancer cell lines such as ovarian carcinoma (PA1) and prostate carcinoma (PC3) .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | PA1 | 46 |
| Compound B | PC3 | 75 |
2. Antimicrobial Activity
The compound's structural analogs exhibit notable antimicrobial properties. For example:
- Bacterial Inhibition : Similar derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 0.9 to 7.8 µg/mL .
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 0.9 |
| S. aureus | 1.9 |
| C. albicans | 7.8 |
3. Neuroprotective Effects
Certain derivatives have demonstrated neuroprotective capabilities at low concentrations (e.g., as low as 3 µM), potentially due to antioxidative properties . This activity is significant in the context of neurodegenerative diseases.
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Kinases : Some studies suggest that compounds with similar structures inhibit specific kinases involved in cancer cell proliferation.
- Interaction with DNA : The indole moiety may facilitate intercalation into DNA, disrupting replication in cancer cells.
- Antioxidant Activity : The furan ring may contribute to the compound's ability to scavenge free radicals, providing neuroprotective effects.
Study on Anticancer Activity
A study involving a series of derivatives based on the pyridoindole structure demonstrated significant antiproliferative activity against human cancer cell lines. The researchers noted that modifications at specific positions on the indole ring enhanced activity significantly.
Neuroprotection in Animal Models
In vivo studies have shown that derivatives similar to this compound can reduce neuronal apoptosis in models of neurodegeneration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
